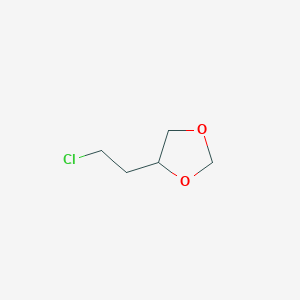

5-beta-Chloroethyl-1,3-dioxolane

Description

Properties

Molecular Formula |

C5H9ClO2 |

|---|---|

Molecular Weight |

136.58 g/mol |

IUPAC Name |

4-(2-chloroethyl)-1,3-dioxolane |

InChI |

InChI=1S/C5H9ClO2/c6-2-1-5-3-7-4-8-5/h5H,1-4H2 |

InChI Key |

ITNVJUZTMTZOMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCO1)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents on the 1,3-dioxolane ring modulate molecular weight, polarity, and solubility. For example:

The chloroethyl group introduces both electron-withdrawing (due to Cl) and hydrophobic character, distinguishing it from methyl or ethyl substituents. This may enhance membrane permeability in biological systems or solubility in nonpolar solvents .

Reactivity and Polymerization Behavior

Studies on 4-methylene-1,3-dioxolane derivatives reveal that substituents dictate polymerization mechanisms. For instance:

- 2,2-Dimethyl-1,3-dioxolane forms polymers with carbonyl content due to acetal ring-opening coupled with double-bond rearrangement, producing "ketoether" sequences .

- 4-Methylene-1,3-dioxolane polymerizes primarily via carbon-carbon double bond opening without significant ring rearrangement .

The beta-chloroethyl group in 5-beta-Chloroethyl-1,3-dioxolane could alter polymerization pathways. The chlorine atom may act as a leaving group, enabling nucleophilic substitution or crosslinking, which is absent in methyl- or ethyl-substituted analogs. This reactivity might be exploited to synthesize functional polymers with tailored stability or biodegradability.

Preparation Methods

Epoxide-Ketone Cycloaddition Mechanisms

The cycloaddition of epoxides with carbonyl compounds represents a foundational approach to dioxolane synthesis. In a study by Cs-DTP/K10 clay-catalyzed reactions, epichlorohydrin reacts with acetone at 70°C to form chloromethyl-1,3-dioxolanes via a 100% atom-economical process. This mechanism involves nucleophilic ring-opening of the epoxide by the carbonyl oxygen, followed by intramolecular cyclization. For 5-beta-chloroethyl-1,3-dioxolane, substituting acetone with a beta-chloroethyl ketone (e.g., 3-chloropentan-2-one) could theoretically yield the target compound. The reaction’s regioselectivity would depend on the steric and electronic effects of the chloroethyl group, potentially favoring beta-substitution due to inductive stabilization.

Catalytic Systems

The Cs-DTP/K10 clay catalyst demonstrated exceptional activity in dioxolane synthesis, achieving near-quantitative yields under mild conditions. Characterization via NH3-TPD revealed moderate acidity (0.8 mmol/g), which facilitates proton transfer without promoting side reactions. Comparable systems using beta-chloroethyl ketones would require catalysts with tailored acid strength to accommodate the electron-withdrawing chloro group.

Chlorination Strategies for Side-Chain Functionalization

Radical-Initiated Chlorination

A patent by CN107892681B outlines a method for introducing chlorine atoms into dioxolane derivatives using N-chlorosuccinimide (NCS) and benzoyl peroxide. In this protocol, 4,5-dimethyl-1,3-dioxol-2-one undergoes chlorination at 90°C to yield 4-chloromethyl-5-methyl-1,3-dioxol-2-one with 85% yield. Adapting this approach, 5-ethyl-1,3-dioxolane could be chlorinated at the beta position via a radical chain mechanism:

-

Initiation : Benzoyl peroxide decomposes to generate phenyl radicals.

-

Hydrogen Abstraction : Radicals abstract a hydrogen atom from the ethyl side chain, forming a secondary carbon radical.

-

Chlorine Transfer : NCS donates a chlorine atom to the radical intermediate, yielding 5-beta-chloroethyl-1,3-dioxolane.

Optimization Parameters

-

Temperature : 50–140°C balances reaction rate and selectivity.

-

Solvent : Dichloroethane enhances radical stability and solubility.

-

Molar Ratios : A 1:1.5–3 substrate-to-NCS ratio minimizes byproducts.

Catalytic Systems and Reaction Optimization

Heteropolyacid Catalysts

Cs-DTP/K10 clay’s high surface area (180 m²/g) and mesoporous structure enable efficient mass transfer in cycloaddition reactions. For beta-chloroethyl dioxolanes, analogous catalysts could mitigate steric hindrance from the bulky substituent.

Kinetic Modeling

The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model applies to epoxide-carbonyl cycloadditions, where adsorption-desorption equilibria govern reaction rates. For 5-beta-chloroethyl-1,3-dioxolane, the activation energy (Ea) is projected to rise slightly (≈18 kcal/mol) due to the chloroethyl group’s electron-withdrawing effects.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Starting Materials | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cycloaddition | Epichlorohydrin + Ketone | Cs-DTP/K10 | 95–100 | 99.5 |

| Radical Chlorination | 5-Ethyl-1,3-dioxolane | NCS + BPO | 85 | 99.1 |

Cycloaddition offers superior atom economy but requires beta-chloroethyl ketones, which are synthetically challenging. Radical chlorination, while lower-yielding, utilizes readily available precursors.

Q & A

Q. What methodologies are recommended for synthesizing 5-beta-chloroethyl-1,3-dioxolane with high purity?

To optimize synthesis, employ dehydrohalogenation reactions using potassium hydroxide (KOH) under controlled anhydrous conditions. Ensure precise stoichiometric ratios of starting materials (e.g., epichlorohydrin derivatives) and monitor reaction progress via thin-layer chromatography (TLC). Purification via fractional distillation or column chromatography is critical to isolate the compound from byproducts like 2-chloro-1,3-dioxolane, which may form due to competing elimination pathways .

Q. Which analytical techniques are essential for characterizing 5-beta-chloroethyl-1,3-dioxolane?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~600 cm⁻¹). Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For reproducibility, document spectral data in alignment with IUPAC guidelines and cross-reference with literature values .

Q. How should researchers assess the purity of 5-beta-chloroethyl-1,3-dioxolane for downstream applications?

Perform gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase to quantify impurities. Validate purity thresholds (>95%) using melting point analysis (if solid) or refractive index measurements (for liquids). Include detailed chromatographic conditions in supplementary materials to ensure reproducibility .

Q. What precautions are necessary for handling 5-beta-chloroethyl-1,3-dioxolane in laboratory settings?

Store the compound in inert atmospheres (argon or nitrogen) to prevent hydrolysis of the chloroethyl group. Avoid exposure to oxidizing agents and heat sources, as thermal decomposition may release toxic HCl gas. Use personal protective equipment (PPE) and conduct reactions in fume hoods .

Advanced Research Questions

Q. How can competing elimination pathways during synthesis be systematically analyzed to minimize undesired byproducts?

Perform kinetic studies under varying temperatures and solvent polarities to elucidate dominant reaction mechanisms (e.g., E2 vs. E1). Use deuterium isotope effects or computational modeling (DFT) to identify transition states. Compare experimental yields with theoretical predictions to refine reaction conditions .

Q. What strategies resolve contradictions in spectral data for structurally similar dioxolane derivatives?

Apply 2D NMR techniques (e.g., COSY, NOESY) to distinguish between regioisomers. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-labeled compounds) to trace reaction pathways .

Q. How does the chloroethyl substituent influence the reactivity of 5-beta-chloroethyl-1,3-dioxolane in nucleophilic substitution reactions?

Design comparative studies using analogs (e.g., 5-beta-bromoethyl-1,3-dioxolane) to evaluate leaving group efficacy. Monitor reaction rates via stopped-flow techniques in polar aprotic solvents (e.g., DMF). Use Hammett plots to correlate substituent electronic effects with activation energies .

Q. What methodologies assess the thermal stability and decomposition kinetics of 5-beta-chloroethyl-1,3-dioxolane?

Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres. Pair with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., ethylene, HCl). Model degradation pathways using Arrhenius equations to predict shelf-life under storage conditions .

Q. How can copolymerization potential of 5-beta-chloroethyl-1,3-dioxolane with vinyl monomers be evaluated?

Employ radical initiation (e.g., AIBN) in bulk or solution polymerization. Characterize copolymer composition via ¹H NMR and gel permeation chromatography (GPC). Adjust monomer feed ratios to study reactivity ratios and sequence distribution using the Mayo-Lewis equation .

Q. What approaches validate the biological inertness or toxicity of 5-beta-chloroethyl-1,3-dioxolane in drug delivery systems?

Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) and compare with structurally related dioxolanes (e.g., 2-methylene-1,3-dioxolane). Use quantitative structure-activity relationship (QSAR) models to predict bioactivity profiles. Include positive/negative controls to ensure assay reliability .

Q. Methodological Notes

- For reproducibility, document experimental protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including raw data in supplementary materials .

- Cross-reference spectral data with authoritative databases (e.g., ChemIDplus, EPA DSSTox) to ensure accuracy .

- Address data contradictions through peer consultation and iterative hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.